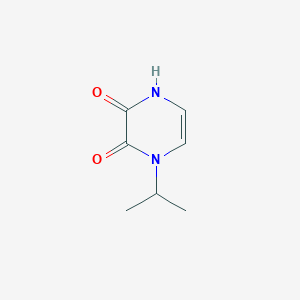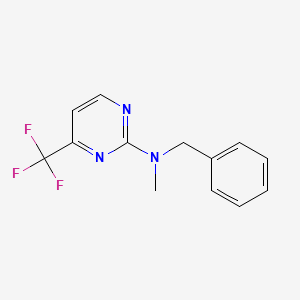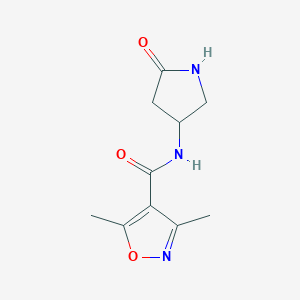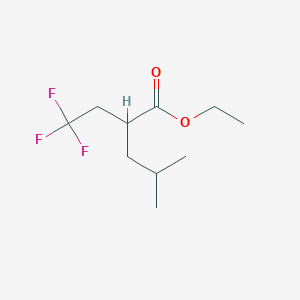![molecular formula C15H26N4O3S B6432491 1-(oxolan-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane CAS No. 2320221-58-5](/img/structure/B6432491.png)
1-(oxolan-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Oxolan-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane (hereafter referred to as 1-oxolan-3-yl-4-sulfonyl-1,4-diazepane) is a synthetic compound that has been studied for its potential applications in a variety of scientific research areas. This compound has been found to have a variety of biochemical and physiological effects that can be beneficial in certain laboratory experiments. In
科学的研究の応用
1-oxolan-3-yl-4-sulfonyl-1,4-diazepane has been studied for its potential applications in a variety of scientific research areas. For example, it has been found to be useful in the study of enzyme kinetics, as it can act as an inhibitor of certain enzymes. It has also been used in studies of cell signaling pathways, as it can act as a modulator of certain cellular processes. Additionally, 1-oxolan-3-yl-4-sulfonyl-1,4-diazepane has been studied for its potential use in the study of drug metabolism, as it can act as a substrate for certain metabolic pathways.
作用機序
1-oxolan-3-yl-4-sulfonyl-1,4-diazepane is thought to act by binding to certain proteins, such as enzymes and receptors, and modulating their activity. For example, it can act as an inhibitor of certain enzymes, or as an agonist or antagonist of certain receptors. Additionally, it can act as a substrate for certain metabolic pathways, allowing for the study of drug metabolism.
Biochemical and Physiological Effects
1-oxolan-3-yl-4-sulfonyl-1,4-diazepane has been found to have a variety of biochemical and physiological effects. For example, it can act as an inhibitor of certain enzymes, such as phospholipase A2, and can modulate the activity of certain cellular processes, such as cell signaling pathways. Additionally, it can act as a substrate for certain metabolic pathways, allowing for the study of drug metabolism.
実験室実験の利点と制限
1-oxolan-3-yl-4-sulfonyl-1,4-diazepane has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize, making it a cost-effective option for research. Additionally, it has a wide range of potential applications, making it a versatile compound for use in a variety of scientific research areas. However, there are also some limitations to using 1-oxolan-3-yl-4-sulfonyl-1,4-diazepane in laboratory experiments. For example, it is relatively unstable, making it difficult to store for long periods of time. Additionally, it can be toxic in high concentrations, making it important to use caution when handling.
将来の方向性
1-oxolan-3-yl-4-sulfonyl-1,4-diazepane has a wide range of potential applications in scientific research, and there are many possible future directions for its use. For example, it could be used in further studies of enzyme kinetics, cell signaling pathways, and drug metabolism. Additionally, it could be used in studies of other biochemical and physiological processes, such as gene expression and protein folding. Finally, it could be used in the development of new drugs or therapeutics, as it has the potential to modulate the activity of certain proteins or enzymes.
合成法
1-oxolan-3-yl-4-sulfonyl-1,4-diazepane is synthesized through a two-step process. The first step involves the reaction of 1-oxolan-3-yl-4-sulfonyl-1,4-diazabicyclo[2.2.2]octane (OSD) with trimethylsulfonium iodide (TMSI) in the presence of a base such as potassium carbonate (K2CO3). The reaction produces 1-oxolan-3-yl-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane (1-oxolan-3-yl-4-sulfonyl-1,4-diazepane) and trimethylsulfonium iodide (TMSI). The second step involves the reaction of 1-oxolan-3-yl-4-sulfonyl-1,4-diazepane with triethylsulfonium iodide (TESI) in the presence of a base such as potassium carbonate (K2CO3). The reaction produces 1-oxolan-3-yl-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane (1-oxolan-3-yl-4-sulfonyl-1,4-diazepane) and triethylsulfonium iodide (TESI).
特性
IUPAC Name |
1-(oxolan-3-yl)-4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O3S/c1-12-15(13(2)17(3)16-12)23(20,21)19-7-4-6-18(8-9-19)14-5-10-22-11-14/h14H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMAXAVBKHBRBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(oxolan-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6432408.png)
![4-ethyl-2-methyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine](/img/structure/B6432414.png)

![2-[4-(2-phenylethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6432430.png)
![2-[(2,4-difluorophenoxy)methyl]pyridine](/img/structure/B6432435.png)
![benzyl[(3-methoxyphenyl)methyl]methylamine](/img/structure/B6432450.png)
![2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6432455.png)

![2-[4-(2-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6432475.png)
![1-(morpholin-4-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6432476.png)

![5-benzyl-2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B6432492.png)

